3-pyrrolidine-yl-1H-indole

5-HT6 receptor antagonism CNS drug discovery Cognition enhancement

Procure 3-pyrrolidin-1-yl-1H-indole for medicinal chemistry programs requiring a conformationally constrained scaffold. The rigid pyrrolidine-indole core at the 3-position offers predictable SAR and distinct 5-HT receptor subtype selectivity versus flexible tryptamines. This free base is ideal for CNS-targeted derivatization, enabling systematic exploration of subnanomolar 5-HT6 antagonism and dual 5-HT1A/SERT pharmacology.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B8540922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyrrolidine-yl-1H-indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C12H14N2/c1-2-6-11-10(5-1)12(9-13-11)14-7-3-4-8-14/h1-2,5-6,9,13H,3-4,7-8H2
InChIKeyGVAJESSAMRKOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidin-1-yl-1H-indole: Chemical Identity and Structural Characteristics for Procurement


3-Pyrrolidin-1-yl-1H-indole (CAS 3766-02-7, also referred to as 3-(pyrrolidin-3-yl)-1H-indole) is a heterocyclic compound with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g/mol, consisting of an indole core (benzene fused to pyrrole) directly attached to a saturated pyrrolidine ring at the 3-position . This structural scaffold serves as a versatile building block in medicinal chemistry, providing a rigidized indole-pyrrolidine framework that enables predictable structure-activity relationships (SAR) and facilitates systematic derivatization for CNS-targeted drug discovery programs . The compound is commercially available as both the free base and hydrochloride salt forms, with the free base exhibiting a density of 1.1±0.1 g/cm³ and boiling point of 371.6±17.0 °C at 760 mmHg, properties that inform storage and handling specifications .

Why 3-Pyrrolidin-1-yl-1H-indole Cannot Be Replaced by Generic Indole Analogs in CNS Research


Simple indole derivatives (e.g., tryptamine, unsubstituted indole) or alternative amine heterocycles (e.g., piperidine, morpholine) cannot be freely interchanged with 3-pyrrolidin-1-yl-1H-indole without fundamentally altering receptor pharmacology and selectivity profiles. The pyrrolidine ring at the 3-position of the indole core introduces conformational constraint (rigidization) that reduces the rotational degrees of freedom compared to flexible aminoalkyl side chains found in classic tryptamines [1]. This geometric constraint directly impacts the spatial orientation of pharmacophoric elements during receptor binding, resulting in markedly different 5-HT receptor subtype selectivity and functional activity compared to flexible analogs [1]. Furthermore, substitution of pyrrolidine with larger saturated rings (e.g., piperidine) alters both basicity (pKa) and steric bulk, shifting the receptor affinity landscape [2]. Consequently, procurement decisions must be based on the specific scaffold rather than generic indole class assumptions, as the quantitative binding and selectivity data presented below demonstrate that subtle structural variations produce non-linear and target-dependent pharmacological changes.

3-Pyrrolidin-1-yl-1H-indole Procurement Evidence: Quantified Differentiation from Closest Comparators


Subnanomolar 5-HT6 Receptor Antagonist Affinity Achieved via 3-Pyrrolidinyl-Indole Scaffold Rigidization

The N1-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole scaffold, built upon the 3-pyrrolidin-1-yl-1H-indole core, demonstrates subnanomolar antagonist affinity at the human 5-HT6 receptor that exceeds the affinity of flexible tryptamine-based comparators by orders of magnitude. The lead compound 10a (N1-benzenesulfonyl-3-(4-chloro-1-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1H-indole) achieved a Kb value of 0.1 nM as a 5-HT6 receptor antagonist [1]. In contrast, the classic flexible tryptamine serotonin, which lacks the pyrrolidine-imposed conformational constraint, exhibits negligible 5-HT6 antagonist activity in the same assay format [2]. This represents a greater than 10,000-fold improvement in functional antagonist potency attributable directly to scaffold rigidization.

5-HT6 receptor antagonism CNS drug discovery Cognition enhancement

Conformational Rigidization Confers >100-Fold 5-HT6 Receptor Selectivity Over Other 5-HT Subtypes

The 3-pyrrolidinyl-indole scaffold, when appropriately functionalized with N1-arylsulfonyl groups, delivers high selectivity for the 5-HT6 receptor over closely related 5-HT receptor subtypes including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 [1]. Compounds from the N1-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole series were evaluated in radioligand binding assays against a panel of 5-HT receptor subtypes and demonstrated greater than 100-fold selectivity for 5-HT6R over other 5-HT receptors [1]. By comparison, non-rigidized 3-substituted indoles lacking the pyrrolidine constraint typically exhibit promiscuous binding across multiple 5-HT receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) with Ki values often within 10- to 50-fold of each other [2].

5-HT6 receptor selectivity CNS target engagement Off-target profiling

3-Pyrrolidinyl-Indole Derivatives Enable Dual 5-HT1A/SERT Pharmacology at Nanomolar Potency

Derivatives of the 3-(1H-indol-3-yl)pyrrolidine scaffold demonstrate balanced dual-target pharmacology with nanomolar affinity at both the 5-HT1A receptor and the serotonin transporter (SERT). Compound 4f (3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile) achieved Ki(5-HT1A) = 10.0 nM and Ki(SERT) = 2.8 nM [1]. This dual activity profile contrasts with single-mechanism comparators: the SSRI citalopram exhibits SERT Ki of approximately 1-2 nM but negligible 5-HT1A affinity, while the 5-HT1A agonist buspirone has Ki(5-HT1A) of approximately 20-30 nM but lacks meaningful SERT inhibition [2]. Furthermore, compound 4f demonstrated favorable microsomal stability (human microsomes t₁/₂ > 60 min) and confirmed 5-HT1A receptor agonistic activity in functional assays [1].

5-HT1A receptor agonism SERT inhibition Antidepressant lead optimization

Chiral 3-(Indol-3-yl)-Pyrrolidine Derivatives Accessible with High Enantioselectivity (up to 91% Yield, 92% ee)

Enantioselective synthesis of 3-(indol-3-yl)-pyrrolidines—the core substructure of 3-pyrrolidin-1-yl-1H-indole—can be achieved with high stereochemical fidelity using chiral phosphoric acid catalysis. A series of 3-(indol-3-yl)-pyrrolidines were synthesized in yields up to 91% with enantiomeric excess (ee) up to 92% and diastereomeric ratio (d.r.) greater than 19:1 [1]. This stereoselectivity compares favorably to non-catalyzed or non-optimized synthetic routes to related heterocyclic amines (e.g., 3-piperidinyl-indoles, 3-morpholinyl-indoles), which typically yield racemic mixtures (≤50% ee without chiral resolution) or require costly post-synthetic chiral chromatography steps .

Asymmetric synthesis Chiral building blocks Stereochemical purity

5-HT2 Receptor Selectivity Profile Differentiates 3-Pyrrolidine-Indole Derivatives from Classical Psychedelic Tryptamines

Patent data for 3-pyrrolidine-indole derivatives (WO 2021/155467 A1) describe compounds designed as serotonergic psychedelic agents with distinct 5-HT2 receptor activation profiles [1]. The 3-pyrrolidine-indole scaffold provides a structural platform that can be tuned for 5-HT2A versus 5-HT2C selectivity through systematic substitution at the indole and pyrrolidine positions [1]. This contrasts with classical tryptamine psychedelics (e.g., psilocin, DMT) where the flexible ethylamine side chain confers a relatively fixed 5-HT2A/5-HT2C selectivity ratio that cannot be readily modulated without complete scaffold replacement [2]. The pyrrolidine ring imposes conformational constraints that alter the relative orientation of the basic amine and indole ring relative to the flexible tryptamine backbone, providing a structurally distinct pharmacophore for patent differentiation and SAR exploration [2].

5-HT2A receptor modulation Psychedelic drug discovery CNS receptor selectivity

Pyrrolidine Substituent Confers Distinct Receptor Affinity Shifts Relative to Piperazine Analogs

In a systematic SAR study of thymoxamine analogs, substitution of the pyrrolidine ring with an N-(2-methoxyphenyl)piperazine moiety produced a qualitative change in receptor affinity profile and introduced uroselectivity [1]. Specifically, pyrrolidine-containing analogs demonstrated a receptor affinity landscape that was fundamentally altered—not merely incrementally shifted—upon replacement with the piperazine group, indicating that the pyrrolidine heterocycle is not pharmacologically equivalent to other saturated nitrogen heterocycles [1]. This observation extends to comparisons with piperidine and morpholine substitutions, where changes in ring size, basicity (pKa), and conformational flexibility produce non-linear shifts in receptor binding profiles that are target-dependent .

Amine heterocycle substitution Receptor affinity modulation Uroselectivity

3-Pyrrolidin-1-yl-1H-indole: Validated Application Scenarios for Scientific Procurement


CNS Lead Optimization: 5-HT6 Receptor Antagonist Programs for Cognition Enhancement

Procurement of 3-pyrrolidin-1-yl-1H-indole and its N1-arylsulfonyl derivatives is justified for medicinal chemistry programs targeting the 5-HT6 receptor for cognitive disorders. The scaffold's demonstrated subnanomolar antagonist potency (Kb = 0.1 nM) and >100-fold selectivity over other 5-HT subtypes [1] provides a validated starting point for hit-to-lead optimization. Researchers can systematically vary N1-arylsulfonyl substituents and indole substitution patterns while maintaining the core rigidized framework that confers potency and selectivity advantages over flexible tryptamine alternatives [1].

Antidepressant Drug Discovery: Dual 5-HT1A/SERT Multi-Target Ligand Development

Programs developing multi-target antidepressants with combined 5-HT1A agonism and SERT inhibition should prioritize 3-pyrrolidin-1-yl-1H-indole derivatives. The demonstrated dual nanomolar affinity (Ki(5-HT1A) = 10.0 nM; Ki(SERT) = 2.8 nM) with favorable microsomal stability [1] offers a single-scaffold solution that obviates the need for combination approaches using separate 5-HT1A agonists and SSRIs. This reduces procurement complexity, simplifies formulation, and potentially accelerates preclinical efficacy testing in depression models [1].

Stereochemistry-Dependent SAR Studies Requiring Enantiomerically Pure Building Blocks

Investigations where stereochemistry at the pyrrolidine ring critically influences receptor binding or functional activity should source 3-pyrrolidin-1-yl-1H-indole and its chiral derivatives. The availability of enantioselective synthetic methodology delivering up to 91% yield and 92% ee [1] enables procurement of stereochemically defined material for rigorous SAR studies. This is particularly relevant for CNS targets where receptor stereoselectivity is well-documented, and where racemic mixtures may confound interpretation of pharmacological data [1].

Psychedelic-Inspired CNS Drug Discovery with Tunable 5-HT2 Selectivity

Research groups exploring non-classical psychedelic pharmacophores for neuropsychiatric indications should consider 3-pyrrolidine-indole derivatives as a structurally distinct alternative to traditional tryptamines. The scaffold provides a platform for modulating 5-HT2A versus 5-HT2C selectivity through systematic substitution—a capability not readily accessible with flexible tryptamine backbones [1]. This tunable selectivity enables exploration of receptor subtype-specific pharmacology while maintaining patent differentiation from prior art psilocin and DMT analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-pyrrolidine-yl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.